molecular formula C11H15ClO2 B8303232 4-Chloro-1-(4-methylphenoxy)-2-butanol

4-Chloro-1-(4-methylphenoxy)-2-butanol

Cat. No.: B8303232
M. Wt: 214.69 g/mol
InChI Key: FZMYDGWLCRAWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(4-methylphenoxy)-2-butanol is a chlorinated butanol derivative featuring a 4-methylphenoxy substituent at position 1 and a hydroxyl group at position 2. This structure confers both lipophilic (due to the aromatic methylphenoxy group) and polar (hydroxyl group) characteristics, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-1-(4-methylphenoxy)butan-2-ol

InChI

InChI=1S/C11H15ClO2/c1-9-2-4-11(5-3-9)14-8-10(13)6-7-12/h2-5,10,13H,6-8H2,1H3

InChI Key

FZMYDGWLCRAWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-Chloro-1-(4-methylphenoxy)-2-butanol and selected analogues:

Compound Name Key Functional Groups Substituents Primary Applications Reference
4-Chloro-1-(4-methylphenoxy)-2-butanol Chloro, hydroxyl, methylphenoxy 4-CH₃-C₆H₄-O- at C1; Cl at C4 Research intermediate N/A
1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanol (Baytan) Chlorophenoxy, triazole, hydroxyl 4-Cl-C₆H₄-O- at C1; 3,3-dimethyl; 1H-1,2,4-triazole Agricultural fungicide
2-Methyl-4-phenyl-2-butanol Hydroxyl, phenyl Phenyl at C4; CH₃ at C2 Organic synthesis intermediate
4-Chloro-2',4'-dimethylbutyrophenone Chloro, ketone 2',4'-dimethylphenyl; Cl at C4 Pharmaceutical precursor
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Bromo, chloro, ketone 4-Cl-C₆H₅ at C1; Br at C2; Cl at C4 Research chemical
Key Observations:

The methylphenoxy group increases lipophilicity relative to unsubstituted phenoxy analogues, which may influence membrane permeability in biological systems .

Substituent Effects: Chlorine Position: Chlorine at C4 (as in the target compound) is common in cytotoxic agents, where halogenation often enhances binding to biomolecular targets . Aromatic Substitution: The 4-methylphenoxy group provides steric and electronic modulation compared to 4-chlorophenoxy (Baytan) or 4-fluorophenyl (), affecting reactivity and biological activity .

Physicochemical Properties

  • Melting Point : 4-(4-Methylphenyl)butyric acid (mp 54–58°C, ) suggests that aromatic substituents elevate melting points compared to aliphatic counterparts .
  • Solubility : The hydroxyl group likely increases water solubility relative to halogenated ketones (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one), which are typically lipid-soluble .

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